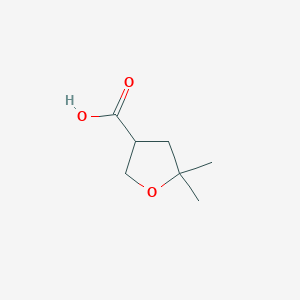![molecular formula C12H12N4O B1482215 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097945-16-7](/img/structure/B1482215.png)
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Descripción general
Descripción
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, otherwise known as CPIP, is a heterocyclic compound that has been the subject of numerous studies due to its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. CPIP is a member of the imidazopyridine family of compounds, which are known for their unique chemical and physical properties. CPIP is one of the few compounds that can be synthesized in a single step using the cyclopropylation reaction. This makes it a very attractive compound for research and development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthetic Methodologies : Research on related compounds, such as imidazo[1,2-b]pyrazole derivatives, highlights advanced synthetic strategies, including multicomponent reactions and regioselective synthesis, to create structurally diverse molecules with potential biological activities (Kolos et al., 2015). These methodologies facilitate the exploration of novel compounds for various scientific applications.
Catalytic Synthesis : The development of catalyzed synthetic approaches, such as those using palladium iodide for oxidative alkoxycarbonylation, underscores the importance of efficient, environmentally friendly synthesis of imidazole-containing compounds. This is crucial for generating compounds with potential pharmaceutical relevance (Veltri et al., 2020).
Biological Applications
Antimicrobial and Antifungal Activities : Compounds synthesized from imidazo[1,2-b]pyrazole derivatives have been evaluated for their antimicrobial and antifungal properties, demonstrating significant potential in addressing microbial resistance and infections (Idhayadhulla et al., 2012).
Anticancer Properties : The cytotoxic characteristics of imidazo[1,2‐b]pyrazole‐7‐carboxamides against various cancer cell lines underscore the potential of these compounds in developing novel anticancer therapies. Specific derivatives exhibited significant potency, highlighting the importance of structure-activity relationships in drug discovery (Demjén et al., 2018).
Anti-Inflammatory and Analgesic Activities : The exploration of pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidines derivatives illustrates their potential in developing new treatments for inflammation and pain management, further expanding the therapeutic applications of imidazo[1,2-b]pyrazole derivatives (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-5-15-6-7-16-12(15)9(11(13)17)10(14-16)8-3-4-8/h1,6-8H,3-5H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXRAPRCDUNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)
![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)
![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)
![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)
![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)
![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)
![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482150.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482151.png)
![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482154.png)